Synthesis and Characterization of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride: A Technical Whitepaper
Synthesis and Characterization of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride: A Technical Whitepaper
Executive Summary & Pharmacological Rationale
In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic scaffolds has become a critical strategy for improving target selectivity, metabolic stability, and aqueous solubility. 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8) represents a highly specialized building block within this paradigm[1][2].
This molecule features a flexible 7-membered azepane ring orthogonally fused to a rigid 6-membered 1,3-dithiane ring via a spiro quaternary carbon. The azepane moiety acts as an excellent β -turn mimic, offering conformational flexibility that is highly prized in the development of neurokinin and TRPV4 channel antagonists[3]. Meanwhile, the dithiane ring provides a metabolically stable, sterically demanding core that can be utilized either as a structural anchor or as a masked carbonyl for downstream functionalization.
This whitepaper details a highly efficient, three-step synthetic workflow for producing this compound, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols designed for high-yield, scalable execution.
Retrosynthetic Strategy & Mechanistic Causality
The construction of the 1,5-dithia-9-aza-spiro[5.6]dodecane architecture hinges on the precise formation of the spirocenter at position 4 of the azepane ring.
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Ring Expansion (Buchner-Curtius-Schlotterbeck Reaction): Direct cyclization to form 7-membered azepane rings (e.g., via Dieckmann condensation) is historically plagued by poor yields, thermodynamic instability, and competing oligomerization. To bypass this, we utilize a homologous ring expansion of the commercially abundant 1-Boc-piperidin-4-one using ethyl diazoacetate. Boron trifluoride etherate ( BF3⋅OEt2 ) is employed to catalyze the nitrogen extrusion and subsequent alkyl migration, providing a scalable and regioselective route to the 7-membered azepane core[3].
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Chemoselective Thioacetalization: The spiro-dithiane is installed via the condensation of 1-Boc-azepan-4-one with 1,3-propanedithiol. While strong Brønsted acids can drive this condensation, they risk the premature cleavage of the acid-labile N-Boc protecting group. Utilizing a mild Lewis acid catalyst ( BF3⋅OEt2 or BF3⋅SMe2 ) selectively activates the sterically hindered ketone for nucleophilic attack by the thiol without compromising the protecting group[4].
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Anhydrous Deprotection: Final deprotection must be conducted under strictly anhydrous conditions (4M HCl in dioxane) to prevent the aqueous hydrolysis of the newly formed dithioacetal.
Retrosynthetic and Forward Synthesis Workflow of 1,5-Dithia-9-aza-spiro[5.6]dodecane.
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating; physical observations at each stage confirm the mechanistic progression of the reaction.
Step 1: Synthesis of 1-Boc-azepan-4-one via Ring Expansion
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Objective: Homologation of the 6-membered piperidine to a 7-membered azepane.
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Procedure:
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Dissolve 1-Boc-piperidin-4-one (1.0 eq) in anhydrous diethyl ether under an inert argon atmosphere. Cool the reaction vessel to -20 °C.
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Add BF3⋅OEt2 (1.2 eq) dropwise. Validation: The solution will turn slightly yellow, indicating Lewis acid-carbonyl coordination.
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Slowly introduce ethyl diazoacetate (1.5 eq) via a syringe pump over 2 hours. Validation: Continuous evolution of N2 gas confirms the decomposition of the diazo compound and active ring expansion[3].
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Once gas evolution ceases, warm to room temperature. The resulting β -keto ester intermediate is telescoped into a decarboxylation step by heating at 120 °C in wet DMSO with NaCl (2.0 eq) for 4 hours.
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Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate to yield 1-Boc-azepan-4-one as a pale oil.
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Step 2: Chemoselective Thioacetalization
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Objective: Installation of the 1,3-dithiane spiro ring.
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Procedure:
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Dissolve 1-Boc-azepan-4-one (1.0 eq) and 1,3-propanedithiol (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.
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Add BF3⋅OEt2 (0.5 eq) dropwise. Causality: The substoichiometric Lewis acid is sufficient to form the reactive thionium ion intermediate without lowering the pH to a level that cleaves the Boc group[4].
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Stir at room temperature for 12 hours.
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Quench the reaction strictly with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with DCM, dry, and concentrate.
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Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 9-Boc-1,5-dithia-9-aza-spiro[5.6]dodecane.
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BF3-Catalyzed Thioacetalization Mechanism Forming the Spiro-Dithiane Core.
Step 3: Anhydrous Deprotection to Hydrochloride Salt
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Objective: Cleavage of the Boc group to yield the final API-ready building block.
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Procedure:
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Dissolve 9-Boc-1,5-dithia-9-aza-spiro[5.6]dodecane in a minimal volume of anhydrous DCM.
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Add 4M HCl in dioxane (5.0 eq) rapidly at room temperature.
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Stir for 2 hours. Validation: The reaction is self-driving and self-purifying; as the Boc group is cleaved (releasing isobutylene gas and CO2 ), the highly polar hydrochloride salt of the spiro compound becomes insoluble in the DCM/dioxane matrix and precipitates as a pristine white solid.
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Filter the precipitate, wash generously with cold diethyl ether to remove any residual organic impurities, and dry under high vacuum.
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Quantitative Characterization Data
The structural integrity and purity of the synthesized spiro compound are verified through standard analytical techniques. The following table summarizes the expected quantitative parameters for the isolated hydrochloride salt[1][5].
| Analytical Parameter | Expected Data / Specification |
| Chemical Name | 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride |
| CAS Registry Number | 947534-15-8 |
| Molecular Formula | C9H18ClNS2 |
| Molecular Weight | 239.83 g/mol (Free base: 203.37 g/mol ) |
| Appearance | White to off-white crystalline powder |
| 1 H NMR (400 MHz, D2O ) | δ 3.35-3.20 (m, 4H, azepane CH2 -N), 2.95 (t, 4H, dithiane S- CH2 ), 2.20-1.85 (m, 8H, azepane/dithiane CH2 ) |
| Mass Spectrometry (ESI+) | m/z 204.1 [M+H]+ (corresponds to free base) |
| Topological Polar Surface Area | ~12.0 A˚2 (excluding counterion) |
| Overall Synthetic Yield | 55% - 62% (over 3 steps) |
References
- Title: 1-Oxa-5-thia-9-aza-spiro[5.
- Title: 1,5-Dithia-9-aza-spiro[5.
- Title: 1,5-디티아-9-아자-스피로[5.6]도데칸 염산염 공급업체 맵 (CAS 947534-15-8)
- Title: Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2 Source: ACS Omega URL
- Source: Organic Process Research & Development (ACS Publications)
